3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is a complex organic compound that features a quinoline backbone substituted with a 4-chlorobenzenesulfonyl group and a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Fluorophenylmethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxides or sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
- 3-(4-METHYLBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
- 3-(4-NITROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE is unique due to the specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzenesulfonyl and 4-fluorophenylmethyl groups can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJYZJPPCDMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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